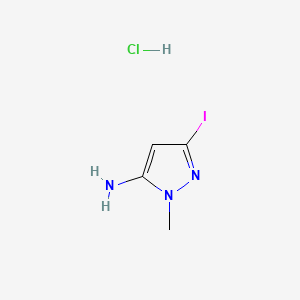

3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with the molecular formula C4H6IN3·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride typically involves the iodination of 1-methyl-1H-pyrazol-5-amine. One common method includes the reaction of 1-methyl-1H-pyrazol-5-amine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Reaction Mechanisms

Pyrazole amines participate in diverse reactions due to their nucleophilic amine groups and aromatic rings:

Stability and Tautomerism

Pyrazole amines exhibit tautomerism between 3- and 5-amino positions due to conjugation. NMR studies show rapid interconversion in solution, though solid-state analysis can resolve individual tautomers .

Biological Activity

Pyrazole amines are explored in medicinal chemistry for enzyme inhibition (e.g., thrombin) or receptor modulation . The iodine substituent may enhance lipophilicity or act as a leaving group in drug design.

Analytical Data

While specific data for 3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride is absent, analogous compounds exhibit:

| Property | Example | Source |

|---|---|---|

| Yield | 17–96% for pyrazole derivatives | |

| Reaction Conditions | Microwave heating (130°C), reflux in acetic acid | |

| Purification | Column chromatography, extraction with ethyl acetate |

Limitations and Challenges

Scientific Research Applications

3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Pharmaceuticals: It is used in the development of new drugs, particularly those targeting enzymes or receptors in the central nervous system.

Agrochemicals: It is employed in the synthesis of herbicides and fungicides.

Material Science: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride depends on its specific application. In pharmaceuticals, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, which can enhance the binding affinity to biological targets . The pyrazole ring can also interact with aromatic residues in proteins, contributing to the overall binding strength .

Comparison with Similar Compounds

Similar Compounds

3-amino-1-methyl-1H-pyrazole: Similar structure but lacks the iodine atom, making it less reactive in certain substitution reactions.

3-iodo-1-phenyl-1H-pyrazole: Contains a phenyl group instead of a methyl group, which can influence its reactivity and binding properties.

1-methyl-3-nitro-1H-pyrazole: Contains a nitro group, which significantly alters its electronic properties and reactivity.

Uniqueness

3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride is unique due to the presence of the iodine atom, which makes it highly reactive in substitution and coupling reactions.

Biological Activity

3-Iodo-1-methyl-1H-pyrazol-5-amine hydrochloride is a heterocyclic compound characterized by its pyrazole ring structure, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

This compound has the molecular formula C4H6IN3·HCl and features an iodine atom that plays a crucial role in its biological interactions. The presence of the pyrazole ring allows for various chemical reactions, including substitution and coupling reactions, which are vital for synthesizing derivatives with enhanced biological activities .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This interaction can be facilitated by halogen bonding due to the iodine atom, enhancing the compound's affinity for target proteins .

- Anticancer Activity : Studies have indicated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds based on the pyrazole structure have shown promising results against MCF7 (breast cancer), NCI-H460 (lung cancer), and other cell lines, with IC50 values indicating effective growth inhibition .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Compound | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-Iodo-1-methyl-1H-pyrazol-5-amine | MCF7 | 3.79 | Enzyme inhibition |

| 3-Iodo derivatives | NCI-H460 | 12.50 | Cytotoxicity |

| Pyrazole analogs | HepG2 | 0.71 | Antiproliferative |

| Pyrazole-based compounds | A549 | 26.00 | Induction of apoptosis |

Applications in Drug Development

The compound is being explored as a potential precursor for various therapeutic agents, particularly in the development of kinase inhibitors and other anticancer drugs. The unique structural features of this compound facilitate modifications that can lead to more potent and selective inhibitors .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

- Anticancer Efficacy : A study evaluating a series of pyrazole derivatives demonstrated significant cytotoxicity against several cancer cell lines, suggesting that modifications to the pyrazole structure can enhance therapeutic potential .

- Kinase Inhibition : Research focused on kinase inhibitors has shown that compounds containing the pyrazole scaffold exhibit promising inhibitory activity against key kinases involved in cancer progression, highlighting their potential as targeted therapies .

Properties

Molecular Formula |

C4H7ClIN3 |

|---|---|

Molecular Weight |

259.47 g/mol |

IUPAC Name |

5-iodo-2-methylpyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C4H6IN3.ClH/c1-8-4(6)2-3(5)7-8;/h2H,6H2,1H3;1H |

InChI Key |

NNFKKHFSFPFUMR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)I)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.